molecular formula C11H16N2O2 B13547265 Ethyl 2-amino-5-(dimethylamino)benzoate

Ethyl 2-amino-5-(dimethylamino)benzoate

Cat. No.: B13547265
M. Wt: 208.26 g/mol
InChI Key: PFIXKWGYDFQJJT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15N2O2 It is a derivative of benzoic acid and is characterized by the presence of both amino and dimethylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoate with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Ethyl 2-amino-5-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(dimethylamino)benzoate involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical interactions.

Comparison with Similar Compounds

Ethyl 2-amino-5-(dimethylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: This compound is also a derivative of benzoic acid but differs in the position of the amino and dimethylamino groups. It is used as a photoinitiator in various applications.

    Ethyl 2-(dimethylamino)benzoate: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: The presence of both amino and dimethylamino groups in this compound makes it unique in terms of its chemical reactivity and potential applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-5-(dimethylamino)benzoate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)9-7-8(13(2)3)5-6-10(9)12/h5-7H,4,12H2,1-3H3

InChI Key

PFIXKWGYDFQJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(C)C)N

Origin of Product

United States

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